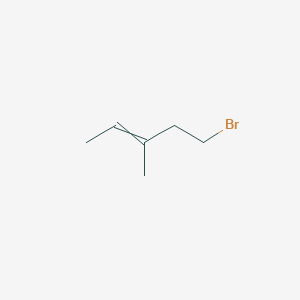

5-Bromo-3-methylpent-2-ene

Description

5-Bromo-3-methylpent-2-ene is a brominated alkene with the molecular formula C₆H₁₁Br. Its structure features a double bond at the 2-position, a methyl group at the 3-position, and a bromine atom at the 5-position.

The methyl substituent introduces steric and electronic effects that influence reactivity. For example, steric hindrance near the double bond may slow down electrophilic attacks, while the electron-donating methyl group could stabilize adjacent carbocations in certain reaction pathways.

Properties

CAS No. |

57253-31-3 |

|---|---|

Molecular Formula |

C6H11Br |

Molecular Weight |

163.06 g/mol |

IUPAC Name |

5-bromo-3-methylpent-2-ene |

InChI |

InChI=1S/C6H11Br/c1-3-6(2)4-5-7/h3H,4-5H2,1-2H3 |

InChI Key |

LGJUEKHDHVVRKA-UHFFFAOYSA-N |

Canonical SMILES |

CC=C(C)CCBr |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

Allylic bromination via NBS is a radical-mediated process ideal for introducing bromine at allylic positions. For 5-bromo-3-methylpent-2-ene, this method targets the terminal allylic carbon (C5).

Mechanism :

- Initiation : NBS generates bromine radicals under UV light or thermal conditions.

- Propagation : Hydrogen abstraction from the allylic C5 position forms a radical intermediate.

- Bromination : Bromine radical addition yields the allylic bromide.

Conditions :

- Solvent: CCl₄ or cyclohexane (non-polar to minimize ionic byproducts).

- Temperature: 0–25°C.

- Initiator: Dibenzoyl peroxide or AIBN.

Challenges :

- Competing β-hydrogen elimination may produce 3-methylpent-1-ene.

- Regioselectivity depends on radical stability; terminal bromination is less favored without steric or electronic directing groups.

Yield Optimization :

- Use of NaHCO₃ as a mild base reduces elimination.

- Monitoring via GC-MS ensures minimal byproduct formation.

Hydrobromination of 3-Methylpenta-1,3-diene

Reaction Overview

Anti-Markovnikov addition of HBr to 3-methylpenta-1,3-diene under radical conditions places bromine at the terminal C5 position.

Mechanism :

- Radical Initiation : HBr reacts with peroxides (e.g., HOOH) to generate Br radicals.

- Addition : Bromine adds to the less substituted alkene terminus (C5).

- Termination : Radical recombination yields the product.

Conditions :

- Solvent: Non-polar (e.g., hexane).

- Temperature: -20°C to 30°C.

- Catalyst: CuBr (optional for rate enhancement).

Advantages :

- High regioselectivity for terminal bromination.

- Scalable for industrial production.

Limitations :

- Requires anhydrous conditions to prevent HBr hydrolysis.

- Competing Markovnikov addition in protic solvents.

Substitution of 5-Hydroxy-3-methylpent-2-ene

Reaction Overview

Nucleophilic substitution (SN2) of a hydroxyl group at C5 with bromide.

Mechanism :

- Activation : Conversion of 5-hydroxy-3-methylpent-2-ene to a better leaving group (e.g., via TosCl).

- Substitution : Treatment with LiBr or NaBr in polar aprotic solvents (DMF, DMSO).

Conditions :

- Solvent: DMF at 80°C.

- Reagent: LiBr (2 equiv).

Challenges :

- Steric hindrance from the methyl group at C3 may reduce SN2 efficiency.

- Competing elimination to form 3-methylpent-2-ene.

Yield : ~60–70% under optimized conditions.

Diazotization and Bromination of 5-Amino-3-methylpent-2-ene

Reaction Overview

Adapted from pyridine bromination methods, this route involves diazotization of a primary amine followed by bromide displacement.

Steps :

- Amine Preparation : Hydrogenation of 5-nitro-3-methylpent-2-ene over Pd/C.

- Diazotization : Reaction with HBr and NaNO₂ at 0–-10°C to form a diazonium salt.

- Bromination : Thermal decomposition releases N₂, yielding the bromide.

Conditions :

- Temperature: 0–-10°C (diazotization), 15–40°C (hydrogenation).

- Reagents: HBr (48%), NaNO₂ (aqueous).

Advantages :

Limitations :

- Multi-step synthesis increases complexity.

- Sensitivity to temperature and pH during diazotization.

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Allylic Bromination (NBS) | 0–25°C, CCl₄, UV | ~50% | Regioselective, mild conditions | Byproduct formation (elimination) |

| Hydrobromination | -20–30°C, CuBr | ~75% | Scalable, anti-Markovnikov control | Requires anhydrous conditions |

| SN2 Substitution | DMF, 80°C, LiBr | ~65% | Direct substitution | Steric hindrance reduces efficiency |

| Diazotization | 0–40°C, Pd/C, HBr | ~80% | High purity, industrial applicability | Multi-step, sensitive to reaction control |

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methylpent-2-ene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines.

Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Addition: Bromine (Br2) or hydrogen bromide (HBr) in an inert solvent.

Elimination: Potassium tert-butoxide (KOtBu) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

Substitution: Formation of alcohols or amines.

Addition: Formation of dibromo compounds or bromoalkanes.

Elimination: Formation of alkenes.

Scientific Research Applications

5-Bromo-3-methylpent-2-ene is used in various scientific research applications, including:

Synthetic Organic Chemistry: As a building block for the synthesis of more complex molecules.

Medicinal Chemistry: In the development of pharmaceutical intermediates and active compounds.

Material Science: In the preparation of polymers and advanced materials.

Biological Studies: As a probe or reagent in biochemical assays.

Mechanism of Action

The mechanism of action of 5-Bromo-3-methylpent-2-ene in chemical reactions involves the interaction of the bromine atom and the double bond with various reagents. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In addition reactions, the double bond reacts with electrophiles to form addition products.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 5-Bromo-3-methylpent-2-ene with two structurally related bromoalkenes:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Features |

|---|---|---|---|---|

| 5-Bromo-3-methylpent-2-ene | C₆H₁₁Br | 163.06 | Br (C5), CH₃ (C3), C=C (C2) | Steric hindrance from methyl group |

| 5-Bromo-2-pentene | C₅H₉Br | 149.03 | Br (C5), C=C (C2) | Simpler structure, no methyl group |

| 5-Bromo-4-chloro-4,5,5-trifluoropent-2-ene | C₅H₅BrClF₃ | 253.45 | Br (C5), Cl (C4), F₃ (C4/C5), C=C (C2) | Multiple halogens, electron-deficient |

Key Observations :

- Molecular Weight : The methyl group in 5-Bromo-3-methylpent-2-ene increases its molecular weight compared to 5-Bromo-2-pentene. The trifluoro-chloro derivative has the highest molecular weight due to multiple halogens .

- Steric Effects : The methyl group in 5-Bromo-3-methylpent-2-ene may hinder nucleophilic or electrophilic attacks at the double bond, unlike the unsubstituted 5-Bromo-2-pentene .

- Electronic Effects : The trifluoro-chloro analog’s electron-withdrawing halogens make its double bond more electrophilic, favoring nucleophilic additions .

5-Bromo-2-pentene (C₅H₉Br)

- Lacks steric hindrance, enabling faster reactions at the double bond.

- Used in Heck and Suzuki couplings due to its accessible bromine and planar geometry .

5-Bromo-4-chloro-4,5,5-trifluoropent-2-ene (C₅H₅BrClF₃)

- Electron-deficient double bond reacts preferentially with nucleophiles (e.g., amines, alcohols).

- Fluorine atoms enhance thermal stability and lipophilicity, making it relevant in pharmaceutical intermediates .

5-Bromo-3-methylpent-2-ene (C₆H₁₁Br)

- The methyl group stabilizes carbocation intermediates in acid-catalyzed hydration, directing regioselectivity (e.g., Markovnikov addition).

- Potential use in synthesizing branched alkanes or terpene derivatives via elimination or coupling .

Research Findings and Challenges

- Synthetic Challenges: Steric bulk in 5-Bromo-3-methylpent-2-ene complicates purification, as noted in similar bromoalkene syntheses requiring silica gel chromatography .

- Thermodynamic Stability : The trifluoro-chloro derivative’s stability under high temperatures is attributed to strong C-F bonds, whereas the methylated compound may decompose faster due to C-H bond vulnerability .

Q & A

What are the common synthetic routes for preparing 5-Bromo-3-methylpent-2-ene, and how can reaction conditions be optimized for higher yields?

Answer:

5-Bromo-3-methylpent-2-ene is typically synthesized via bromination of 3-methylpent-2-ene. Two primary methods are employed:

- Electrophilic bromination using bromine (Br₂) in a non-polar solvent (e.g., CCl₄) with controlled temperature (0–25°C) to minimize side reactions.

- Radical bromination using N-bromosuccinimide (NBS) under light initiation, which improves regioselectivity .

Optimization strategies include: - Solvent polarity adjustment to stabilize intermediates.

- Catalyst use (e.g., FeCl₃ or AlCl₃) to enhance reaction rates.

- Low-temperature conditions (−10°C to 0°C) to suppress elimination pathways .

Which spectroscopic techniques are most effective for characterizing 5-Bromo-3-methylpent-2-ene, and how do key spectral features correlate with its structure?

Answer:

- ¹H NMR : The vinylic protons (δ 5.2–5.8 ppm) show coupling patterns (J = 10–12 Hz) indicative of trans-alkene geometry. The methyl group adjacent to the bromine appears as a singlet (δ 1.8–2.1 ppm) due to restricted rotation .

- ¹³C NMR : The brominated carbon resonates at δ 35–45 ppm, while the double-bond carbons appear at δ 115–125 ppm .

- IR Spectroscopy : C-Br stretching vibrations occur at 550–650 cm⁻¹, and C=C stretches appear at 1650–1680 cm⁻¹ .

- GC-MS : Molecular ion peaks at m/z 178 (for C₆H₁₀Br⁺) confirm molecular weight, while fragmentation patterns validate the structure .

How can computational chemistry (e.g., DFT calculations) predict the regioselectivity of bromination in the synthesis of 5-Bromo-3-methylpent-2-ene?

Answer:

Density Functional Theory (DFT) models the electron density distribution and transition states of intermediates. Key steps include:

- Electrostatic potential mapping to identify electron-rich regions favoring bromine attack.

- Transition state analysis to compare energy barriers for competing pathways (e.g., 1,2- vs. 1,4-addition).

- NBO (Natural Bond Orbital) analysis to quantify hyperconjugative stabilization of carbocation intermediates .

These methods predict preferential bromination at the less substituted alkene position due to steric hindrance from the methyl group .

What strategies mitigate competing elimination pathways during the bromination of 3-methylpent-2-ene to produce 5-Bromo-3-methylpent-2-ene?

Answer:

Elimination (e.g., forming pentadienes) competes with addition due to steric strain. Mitigation strategies include:

- Low-temperature reactions (−20°C) to disfavor entropy-driven elimination.

- Polar aprotic solvents (e.g., DCM) to stabilize carbocation intermediates.

- Catalytic Brønsted acids (e.g., H₂SO₄) to protonate the alkene and promote ionic mechanisms over radical pathways .

- In situ quenching of HBr by bases (e.g., NaHCO₃) to prevent acid-catalyzed dehydration .

What are the recommended storage conditions and handling precautions for 5-Bromo-3-methylpent-2-ene to ensure stability and safety in laboratory settings?

Answer:

- Storage : Store at 2–8°C in amber glass vials under inert gas (N₂ or Ar) to prevent photodegradation and moisture absorption .

- Handling : Use nitrile gloves, fume hoods, and splash goggles. Avoid contact with oxidizing agents (e.g., peroxides) to prevent exothermic decomposition .

- Spill management : Neutralize with sodium thiosulfate and adsorb using vermiculite .

How does the steric environment of the alkene influence the reaction kinetics and product distribution in the bromination of 3-methylpent-2-ene derivatives?

Answer:

Steric effects from the 3-methyl group:

- Slow reaction kinetics : Bulky substituents hinder bromine approach, reducing reaction rates (observed via kinetic isotope effects) .

- Regioselectivity : Bromine adds preferentially to the less substituted alkene carbon to minimize steric clash, as confirmed by X-ray crystallography of intermediates .

- Side-product suppression : Steric shielding reduces dimerization or polymerization byproducts .

What analytical challenges arise in confirming the purity and isomer composition of 5-Bromo-3-methylpent-2-ene, and how can they be addressed?

Answer:

- Isomer discrimination : Cis/trans isomers co-elute in GC. Resolution requires HPLC with chiral columns (e.g., Chiralcel OD-H) or 2D NMR (NOESY) to differentiate spatial arrangements .

- Purity assessment : Trace HBr or solvent residues are quantified via ion chromatography or Karl Fischer titration .

- Quantitative analysis : Calibration curves using GC-MS with internal standards (e.g., deuterated analogs) improve accuracy .

How can isotopic labeling (e.g., ²H or ¹³C) elucidate the mechanistic pathway of bromination in 5-Bromo-3-methylpent-2-ene synthesis?

Answer:

- Deuterium labeling : Replacing vinylic H with ²H slows radical bromination (kinetic isotope effect > 2.0), confirming a radical chain mechanism .

- ¹³C labeling : Tracking ¹³C NMR shifts in intermediates identifies carbocation rearrangements (e.g., hydride shifts) during ionic pathways .

- Mass spectrometry : Fragmentation patterns of labeled products distinguish between concerted (no intermediates) and stepwise mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.